molecular formula C14H23N3O3S B4172775 N-butan-2-yl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide

N-butan-2-yl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide

Cat. No.: B4172775
M. Wt: 313.42 g/mol
InChI Key: DMHCTILHNKQUAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butan-2-yl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide is a complex organic compound characterized by its unique structural features This compound contains a sec-butyl group, a dimethylamino sulfonyl group, and a phenyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide typically involves multi-step organic reactions. One common approach is to start with the glycinamide backbone and introduce the sec-butyl group through a substitution reaction. The dimethylamino sulfonyl group can be introduced via sulfonylation, and the phenyl group can be added through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of catalysts, such as palladium or aluminum chloride, and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Hydrogen gas (H~2~) with palladium catalyst (Pd/C)

    Substitution: Sodium halides (NaX), alkoxides (RO^-)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

N-butan-2-yl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide has a wide range of applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-butan-2-yl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, while the phenyl group can engage in π-π interactions with aromatic residues. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(sec-butyl)-N~2~-[(methylamino)sulfonyl]-N~2~-phenylglycinamide
  • N~1~-(sec-butyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-benzylglycinamide
  • N~1~-(tert-butyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide

Uniqueness

N-butan-2-yl-N~2~-(dimethylsulfamoyl)-N~2~-phenylglycinamide is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic properties. The combination of the dimethylamino sulfonyl and phenyl groups also contributes to its distinct reactivity and interaction profile compared to similar compounds.

Properties

IUPAC Name

N-butan-2-yl-2-[N-(dimethylsulfamoyl)anilino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S/c1-5-12(2)15-14(18)11-17(21(19,20)16(3)4)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHCTILHNKQUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=CC=C1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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